Tetrabromothiophene
Overview
Description
Tetrabromothiophene is a chemical compound with the molecular formula C4Br4S . It is widely used in organic electronics and photonics and serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
Tetrabromothiophene has a molecular weight of 399.724 Da . Its InChI Key is AVPWUAFYDNQGNZ-UHFFFAOYSA-N and its SMILES representation is BrC1=C(Br)C(Br)=C(Br)S1 .Physical And Chemical Properties Analysis
Tetrabromothiophene is a white to pale cream to pale brown crystalline powder . It has a density of 2.8±0.1 g/cm3, a boiling point of 326.0±0.0 °C at 760 mmHg, and a flash point of 147.1±26.5 °C . It is insoluble in water but soluble in organic solvents .Scientific Research Applications
1. Photodissociation Dynamics
- Application Summary: Tetrabromothiophene is used in the study of the photodissociation dynamics of halogenated aromatic molecules . This involves the investigation of the behavior of these molecules when they are ionized and dissociated by light.
- Methods of Application: The study was conducted in the gas phase using synchrotron radiation and energy-resolved multiparticle coincidence spectroscopy . The photodynamics was initiated by the selective soft X-ray ionization of three elements – C, S, and Br – leading to the formation of dicationic states by Auger decay .
- Results: The study formulated a general fragmentation scheme, where dissociation into neutral fragments and a pair of cations prevails, but dicationic species are also produced . Observations suggest that the ejection of neutral bromine atoms as the first step of deferred charge separation is a prevailing feature in dicationic dissociation .
2. Sulfur-Containing Polymer Dots
- Application Summary: Tetrabromothiophene is used in the synthesis of a new type of sulfur-containing polymer dots (SPDs) which have applications in catalysis, energy storage, light-emitting devices, biomedicine, engineering, and fluorescent sensors .
- Methods of Application: SPDs were synthesized through an atomic transfer radical polymerization method . The SPDs exhibit a maximum photoluminescence at 378 nm under excitation wavelength of 280 nm .
- Results: The SPDs show a highly selective sensitivity to Fe3+ in a mixed metal-ion solution containing Ag+, Cu2+, Hg2+, Cd2+, Pb2+, Cr3+, and Fe3+ with every metal-ion concentration set at 50 μmol L‒1 . The detection limit of Fe3+ by SPDs is determined to be 1.7 μM at a signal-to-noise ratio of 3, lower than the maximum of Fe3+ tolerance (5.4 μM) in drinking water permitted by the U.S. Environmental Protection Agency .
3. Organic Electronics and Photonics
- Application Summary: Tetrabromothiophene is used in the construction of further conjugated semiconductors as thiophene, fused thiophene or poly-fused thiophene structures in application of organic electronics and photonics .
4. Synthesis of Fused Thiophenes
- Application Summary: Tetrabromothiophene is used in the synthesis of fused thiophenes (thienothiophenes, dithienothiophenes, and thienoacenes) and some of their oligomers and polymers . These compounds are particularly important in materials chemistry and have applications in organic light-emitting diodes (OLEDs), organic field effect transistors (OFETs), (dye-sensitized) solar cells, and electrochromic devices (ECDs) .
5. Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)
- Application Summary: Tetrabromothiophene is used for the construction of further conjugated semiconductors as thiophene, fused thiophene or poly-fused thiophene structures in application of organic electronics, specifically in OFETs and OPVs .
6. Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff
Safety And Hazards
properties
IUPAC Name |
2,3,4,5-tetrabromothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br4S/c5-1-2(6)4(8)9-3(1)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPWUAFYDNQGNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192695 | |
Record name | Tetrabromothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabromothiophene | |
CAS RN |
3958-03-0 | |
Record name | Tetrabromothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3958-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabromothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabromothiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrabromothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabromothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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